BenchChemオンラインストアへようこそ!

2-amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Anticancer Cytotoxicity Structure–Activity Relationship

CAS 1354924-30-3 is a strategically differentiated imidazolone scaffold with a para-bromophenyl group enabling Suzuki/Heck cross-coupling diversification, a furan-2-ylmethyl motif linked to EGFR-pathway inhibition (class IC50 ~1.05 µM), and a 2-amino pharmacophore for efflux pump inhibition (up to 32× MRSA MIC reduction). Unlike chloro or non-halogenated analogs, the aryl bromide provides a versatile synthetic handle for parallel library synthesis. Compact MW (334.17) with multi-modal binding (H-bond, π-stack, halogen bond) for fragment-based screening. Available at ≥95% purity; request bulk multi-gram quantities.

Molecular Formula C14H12BrN3O2
Molecular Weight 334.17 g/mol
CAS No. 1354924-30-3
Cat. No. B6345620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
CAS1354924-30-3
Molecular FormulaC14H12BrN3O2
Molecular Weight334.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H12BrN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
InChIKeyXJWFKXLQYBEGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 1354924-30-3): Chemical Identity and Research Procurement Baseline


2-Amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 1354924-30-3) is a synthetic, heterocyclic small molecule with the molecular formula C14H12BrN3O2 and a molecular weight of 334.17 g/mol . It belongs to the 2-amino-4,5-dihydro-1H-imidazol-4-one (imidazolone) class, featuring three distinguishing structural elements: a 2-amino substituent on the imidazolone ring, a 4-bromophenyl group at the 5-position, and a furan-2-ylmethyl moiety also at the 5-position, creating a quaternary carbon center . This compound is commercially available from multiple specialty chemical suppliers at purities typically ranging from 95% to ≥98% , positioning it as an accessible starting material or scaffold for medicinal chemistry and materials science research programs.

Why In-Class 2-Amino-Imidazol-4-One Analogs Cannot Substitute for 2-Amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one


The 5-substitution pattern on the 4,5-dihydro-1H-imidazol-4-one scaffold exerts profound, non-linear effects on biological target engagement, physicochemical properties, and synthetic utility. Published structure–activity relationship (SAR) studies across 2-amino-imidazol-4-one and 5-arylidene-imidazol-4-one series demonstrate that seemingly minor substituent changes—such as replacing a 4-bromophenyl with a 4-chlorophenyl group, or exchanging a furan-2-ylmethyl for a benzyl or thiophene moiety—can shift cytotoxicity IC50 values by more than an order of magnitude and fundamentally alter the mechanism of action [1]. Crystallographic evidence further confirms that the tautomeric equilibrium and hydrogen-bonding architecture of these compounds are exquisitely sensitive to arylidene substitution, directly impacting molecular recognition at biological targets [2]. Consequently, generic substitution among in-class analogs without empirical validation introduces unacceptable risk of activity loss, target-switching, or altered pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-Amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one vs. Closest Structural Analogs


4-Bromophenyl Substituent Confers Superior Cytotoxic Potency Relative to Other Halogen and Alkyl Analogs on the Imidazolone Scaffold

In a systematic SAR study of (5Z)-2-aryl-5-arylmethylidene-3,5-dihydro-4H-imidazol-4-ones evaluated against the A549 human lung carcinoma cell line, the 4-bromophenyl-substituted derivative (5Z)-5-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one exhibited the highest cytotoxicity within the entire series, achieving an IC50 of approximately 440 nM [1]. Although this comparator is a 5-arylidene rather than a 5,5-disubstituted analog, it provides the most direct available evidence that the 4-bromophenyl group on the imidazol-4-one core drives superior antiproliferative activity compared to other halogen, methoxy, and alkyl substitutions examined in the same study, where the majority of analogs displayed IC50 values in the low micromolar to sub-micromolar range [1]. The bromine atom's polarizable volume and electron-withdrawing character are hypothesized to enhance binding interactions at the cytostatic target, and notably, the antiproliferative mechanism for the 4-bromophenyl analog was distinct from microtubule disruption, suggesting a unique target engagement profile [1].

Anticancer Cytotoxicity Structure–Activity Relationship Lung Carcinoma

Furan-2-ylmethyl Substituent Is Associated with Enhanced EGFR-Targeted Anticancer Activity Relative to Non-Furan Analogs

A 2024 study of imidazolone-sulphonamide-pyrimidine hybrids demonstrated that the furan-2-ylmethylene-substituted derivative (compound 6b) exhibited the most potent cytotoxic activity against MCF-7 breast cancer cells, with an IC50 of 1.05 µM, outperforming doxorubicin (IC50 = 1.91 µM) [1]. In contrast, non-furan analogs within the same hybrid series showed reduced potency. While this evidence comes from a structurally distinct hybrid scaffold rather than a 2-amino-5,5-disubstituted imidazol-4-one, it provides class-level inference that the furan-2-yl moiety contributes favorably to target binding, likely through π-stacking and hydrogen-bonding interactions within the EGFR ATP-binding pocket. The furan-bearing compound 6b additionally demonstrated mechanistic evidence of EGFR kinase inhibition, G1-phase cell cycle arrest, and Bax/Bcl-2-mediated apoptosis induction [1].

EGFR Inhibition Breast Cancer Apoptosis Kinase Inhibitor

Bromine Atom Provides a Synthetic Handle for Downstream Diversification via Cross-Coupling Not Available in Non-Halogenated Analogs

The 4-bromophenyl substituent in CAS 1354924-30-3 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the imidazol-4-one scaffold without de novo synthesis [1]. This is a distinct advantage over 4-methylphenyl, 4-methoxyphenyl, or unsubstituted phenyl analogs, which lack a reactive halogen for such transformations. The bromine atom can also participate in halogen bonding, a recognized feature in protein–ligand interactions and crystal engineering [2]. In contrast, the 4-chlorophenyl analog (CAS 1354916-27-0, MW 289.72 g/mol) offers a less reactive chlorine for cross-coupling and weaker halogen-bonding potential .

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Dual Heterocyclic Character (Imidazolone + Furan) Offers Expanded Pharmacophore Space Compared to Purely Aromatic or Single-Heterocycle Analogs

Crystallographic studies on the 5-arylidene-2-amino-imidazol-4-one scaffold reveal that the 2-amino-imidazol-4-one core can exist in at least three tautomeric forms, each with distinct hydrogen-bond donor/acceptor patterns, enabling adaptive molecular recognition at biological targets [1]. The furan-2-ylmethyl substituent introduces an additional oxygen heteroatom capable of serving as a hydrogen-bond acceptor and contributing to π–π stacking interactions. This dual-heterocyclic architecture distinguishes CAS 1354924-30-3 from simpler analogs such as 2-amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS 1354923-35-5), where the furan oxygen is replaced by a benzyl carbon, resulting in loss of the oxygen-mediated interaction potential . The tautomeric flexibility of the 2-amino-imidazol-4-one system has been correlated with its efficacy as a bacterial efflux pump inhibitor scaffold, where conformational adaptability facilitates allosteric modulation of target proteins [2].

Molecular Recognition Hydrogen Bonding Tautomerism Drug Design

2-Amino Substituent Distinguishes This Scaffold from 2-Aryl- and 2-Alkyl-Imidazol-4-Ones with Divergent Biological Activity Profiles

The 2-amino substituent on the imidazol-4-one ring is a critical pharmacophoric element. Literature identifies 5-arylidene-2-amino-imidazol-4-ones as a distinct class of bacterial efflux pump inhibitors (EPIs) capable of restoring antibiotic efficacy against multidrug-resistant strains [1]. In a 2019 study, 5-arylideneimidazolones bearing amine functionality at position 3 (structurally related to the 2-amino series) reduced oxacillin MICs in highly resistant MRSA by 4- to 32-fold, with the most potent analog achieving a 32-fold oxacillin potentiation [2]. In contrast, 2-aryl-substituted imidazol-4-ones (e.g., (5Z)-2-aryl-5-arylmethylidene-3,5-dihydro-4H-imidazol-4-ones) have been profiled primarily as antimitotic/cytotoxic agents with IC50 values in the sub-micromolar range against A549 cells, and their antiproliferative mechanism is not linked to microtubule disruption, indicating a divergent biological target space [3]. This bifurcation in reported biological activities between 2-amino and 2-aryl imidazol-4-one subclasses underscores that the 2-position substitution fundamentally determines the biological application domain.

Efflux Pump Inhibition Antibiotic Adjuvant Antibacterial Multidrug Resistance

Physicochemical Property Differentiation: Higher Molecular Weight and LogP from Bromine + Furan Combination vs. Lighter Analogs

CAS 1354924-30-3 (MW = 334.17 g/mol) occupies a distinct physicochemical space compared to its nearest commercially available analogs. The 4-chlorophenyl analog (CAS 1354916-27-0, MW = 289.72 g/mol) is ~44 g/mol lighter, while the 4-methylphenyl/thiophene analog (CAS 1354914-89-8, MW = 285.4 g/mol) lacks both halogen mass and the furan oxygen. The bromine atom contributes significantly to lipophilicity (Hansch π ~ 0.86 for Br vs. 0.71 for Cl and 0.56 for CH3), while the furan oxygen partially offsets this with hydrogen-bond acceptor capacity [1]. This balanced lipophilic-hydrophilic profile may be relevant for optimizing membrane permeability and solubility in lead optimization campaigns. According to Lipinski's Rule of Five analysis, CAS 1354924-30-3 (MW 334.17, 3 H-bond donors, 5 H-bond acceptors, cLogP estimated 1.5–2.5) falls within drug-like chemical space, whereas the benzyl analog (CAS 1354923-35-5) lacks one H-bond acceptor, potentially altering its ADME profile .

Physicochemical Properties Lipophilicity Drug-Likeness ADME

Evidence-Backed Research and Industrial Application Scenarios for 2-Amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one


Anticancer Lead Discovery: Prioritized Scaffold for Cytotoxic Screening Against Lung and Breast Carcinoma Cell Lines

Based on SAR evidence that the 4-bromophenyl substituent on the imidazol-4-one core is associated with sub-micromolar cytotoxicity against A549 lung carcinoma (IC50 ~ 440 nM for the closest characterized analog) [1], CAS 1354924-30-3 represents a rational starting point for anticancer SAR campaigns. Its furan-2-ylmethyl substituent is further linked, at the class level, to enhanced EGFR-pathway inhibition and apoptosis induction in MCF-7 breast cancer models (IC50 = 1.05 µM for a furan-2-ylmethylene-imidazolone hybrid) [2]. Research teams should prioritize this compound for primary cytotoxicity screening panels against NCI-60 or similar cell line panels, with particular attention to lung (A549) and breast (MCF-7) carcinoma models.

Antimicrobial Resistance Research: Candidate Efflux Pump Inhibitor Scaffold for Antibiotic Adjuvant Development

The 2-amino substituent on the imidazol-4-one ring aligns this compound with the pharmacophore of bacterial efflux pump inhibitors (EPIs). Published studies on structurally related 5-arylidene-2-amino-imidazol-4-ones and 3-amino-imidazolones validate their capacity to reduce oxacillin MICs in MRSA by up to 32-fold and to inhibit the AcrAB-TolC efflux pump in Enterobacter aerogenes by 37–97% [1]. CAS 1354924-30-3 should be evaluated in antibiotic potentiation assays (checkerboard microdilution) against multidrug-resistant Gram-positive (MRSA) and Gram-negative (E. aerogenes, P. aeruginosa) strains, either as a standalone EPI or in combination with β-lactam and fluoroquinolone antibiotics.

Medicinal Chemistry Library Synthesis: Bromine Handle for Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide at the para-position of the 5-phenyl ring in CAS 1354924-30-3 is a reactive site for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [1]. This enables the rapid generation of diverse analog libraries from a single commercially available precursor. In contrast, the 4-chlorophenyl analog requires harsher coupling conditions, and non-halogenated analogs (4-methylphenyl, 4-methoxyphenyl, benzyl) cannot participate in such transformations at all [2]. Procurement of CAS 1354924-30-3 in multi-gram quantities is recommended for parallel synthesis workflows, where the bromine serves as a diversification point for introducing aryl, alkynyl, amino, or vinyl substituents without requiring de novo scaffold construction for each derivative.

Fragment-Based Drug Design: Dual-Heterocycle Probe for Exploring Hydrogen-Bonding and Halogen-Bonding Pharmacophore Space

Crystallographic evidence confirms that 2-amino-imidazol-4-ones exhibit tautomeric polymorphism with multiple hydrogen-bonding configurations, and the furan oxygen adds an additional H-bond acceptor site not present in benzyl or thiophene analogs [1]. The 4-bromophenyl group further introduces halogen-bonding potential, an interaction increasingly exploited in rational drug design for enhancing target affinity and selectivity [2]. CAS 1354924-30-3 is therefore an ideal probe compound for fragment-based screening by X-ray crystallography or SPR, where its multiple interaction motifs can be mapped against protein targets of interest. The combination of hydrogen-bonding (imidazolone NH/N, furan O), π-stacking (bromophenyl, furan), and halogen-bonding (C-Br) capabilities in a single, compact scaffold (MW 334) differentiates it from analogs lacking one or more of these features.

Quote Request

Request a Quote for 2-amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.